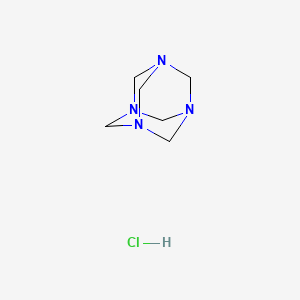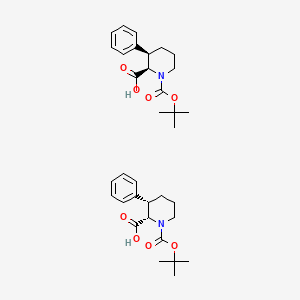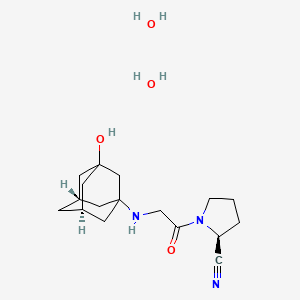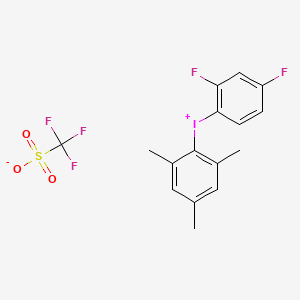
(2,4-Difluorophenyl)(mesityl)iodonium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Difluorophenyl)(mesityl)iodonium trifluoromethanesulfonate is an organoiodine compound with the molecular formula C16H14F5IO3S and a molecular weight of 508.24 g/mol . This compound is known for its use in various chemical reactions, particularly in organic synthesis and as a reagent in scientific research .
Preparation Methods
The synthesis of (2,4-Difluorophenyl)(mesityl)iodonium trifluoromethanesulfonate typically involves the reaction of (2,4-difluorophenyl)iodonium salts with mesityl iodide in the presence of trifluoromethanesulfonic acid . The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the product . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
(2,4-Difluorophenyl)(mesityl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the iodonium group is replaced by a nucleophile.
Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, although these are less common.
Addition Reactions: The compound can be used in addition reactions to introduce functional groups into organic molecules.
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(2,4-Difluorophenyl)(mesityl)iodonium trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Photoinitiators: The compound is employed as a photoinitiator in polymerization reactions, particularly in the production of microelectronic devices and semiconductor equipment.
Biological Studies: It is used in biological studies to investigate the effects of iodonium compounds on various biological systems.
Medicinal Chemistry: The compound is explored for its potential use in medicinal chemistry for the development of new drugs.
Mechanism of Action
The mechanism of action of (2,4-Difluorophenyl)(mesityl)iodonium trifluoromethanesulfonate involves the transfer of the iodonium group to a substrate molecule . This transfer can occur through various pathways, including nucleophilic substitution and addition reactions . The molecular targets and pathways involved depend on the specific application and the nature of the substrate .
Comparison with Similar Compounds
(2,4-Difluorophenyl)(mesityl)iodonium trifluoromethanesulfonate can be compared with other similar compounds, such as:
(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate: This compound has similar reactivity but different substituents on the phenyl rings.
Mesityl (2,2,2-trifluoroethyl)iodonium trifluoromethanesulfonate: This compound has a trifluoroethyl group instead of the difluorophenyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which provides distinct reactivity and makes it suitable for specialized applications in organic synthesis and photoinitiation .
Properties
Molecular Formula |
C16H14F5IO3S |
|---|---|
Molecular Weight |
508.2 g/mol |
IUPAC Name |
(2,4-difluorophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C15H14F2I.CHF3O3S/c1-9-6-10(2)15(11(3)7-9)18-14-5-4-12(16)8-13(14)17;2-1(3,4)8(5,6)7/h4-8H,1-3H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
GAAJMWNEHYWZIC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=C(C=C(C=C2)F)F)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


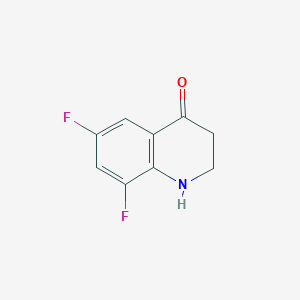
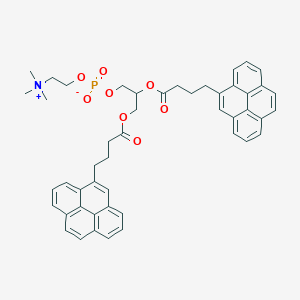
![N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B12295900.png)
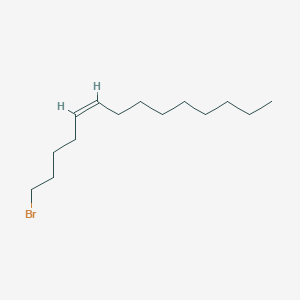
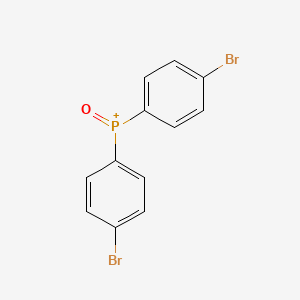
![Sodium;3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12295920.png)
![(5E)-5-(3-Bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol](/img/structure/B12295930.png)
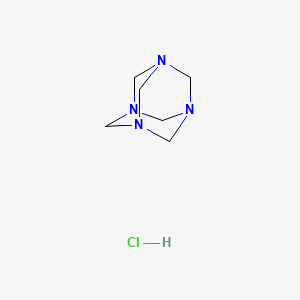
![1,1'-Bis(4-carboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12295944.png)
![2-Amino-5-[[3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B12295947.png)
![5,10,15,20,30,35-Hexakis(hydroxymethyl)-25-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B12295950.png)
